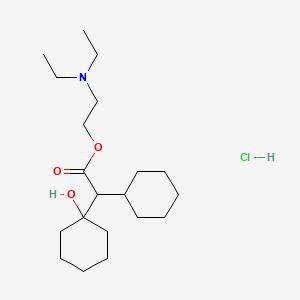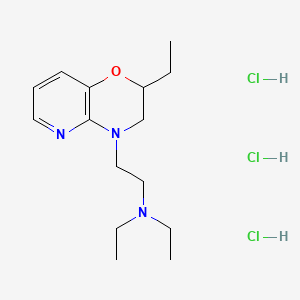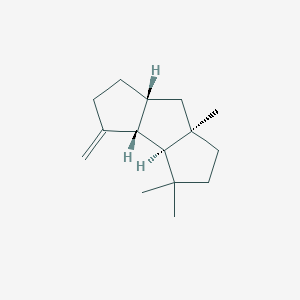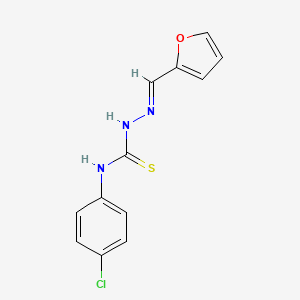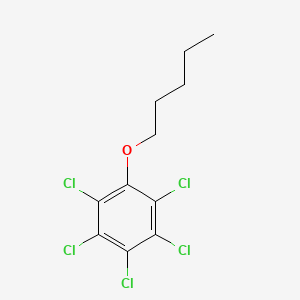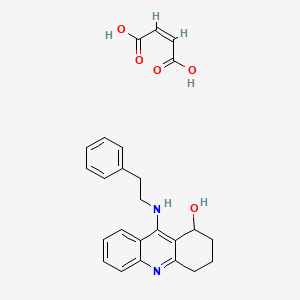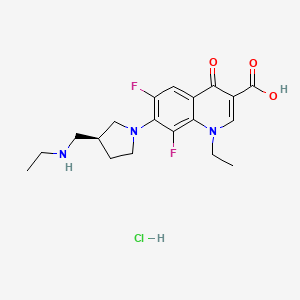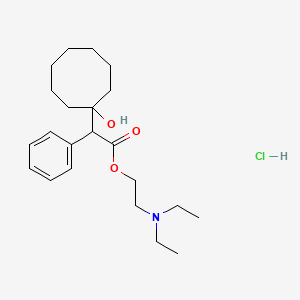
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride is a complex organic compound with a unique structure that includes a diethylamino group, a hydroxycyclooctyl ring, and a phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride typically involves multiple steps. One common method includes the esterification of 2-(1-hydroxycyclooctyl)-2-phenylacetic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-(diethylamino)ethyl 2-(1-oxocyclooctyl)-2-phenylacetate.
Reduction: 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its effects on the nervous system and its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxycyclooctyl ring and phenylacetate moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate: Contains a cyclopentyl ring.
2-(diethylamino)ethyl 2-(1-hydroxycycloheptyl)-2-phenylacetate: Features a cycloheptyl ring.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride lies in its cyclooctyl ring, which provides distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cycloheptyl analogs. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
102702-15-8 |
|---|---|
Formule moléculaire |
C22H36ClNO3 |
Poids moléculaire |
398.0 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H35NO3.ClH/c1-3-23(4-2)17-18-26-21(24)20(19-13-9-8-10-14-19)22(25)15-11-6-5-7-12-16-22;/h8-10,13-14,20,25H,3-7,11-12,15-18H2,1-2H3;1H |
Clé InChI |
WCMSGJIUWVANGR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


